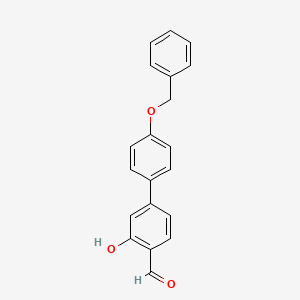

5-(4-Benzyloxyphenyl)-2-formylphenol

CAS No.: 1261903-11-0

Cat. No.: VC8014330

Molecular Formula: C20H16O3

Molecular Weight: 304.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261903-11-0 |

|---|---|

| Molecular Formula | C20H16O3 |

| Molecular Weight | 304.3 |

| IUPAC Name | 2-hydroxy-4-(4-phenylmethoxyphenyl)benzaldehyde |

| Standard InChI | InChI=1S/C20H16O3/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-13,22H,14H2 |

| Standard InChI Key | FMLOKAZPMXJPQK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O |

Introduction

5-(4-Benzyloxyphenyl)-2-formylphenol is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a benzyloxy group attached to a phenyl ring and a formyl group on another phenyl ring.

Synthesis Methods

The synthesis of 5-(4-Benzyloxyphenyl)-2-formylphenol typically involves several steps, starting from readily available aromatic compounds. A common approach might include the following:

-

Starting Materials: The synthesis could begin with 4-hydroxybenzaldehyde and benzyl chloride or benzyl bromide for the benzyloxy substitution.

-

Benzyloxylation: The hydroxyl group on the benzaldehyde derivative is replaced with a benzyloxy group using benzyl chloride or benzyl bromide in the presence of a base.

-

Coupling Reaction: The resulting 4-benzyloxybenzaldehyde is then coupled with another aromatic compound (e.g., 2-formylphenol) through a suitable coupling reaction, such as the Suzuki-Miyaura reaction.

Applications and Research Findings

5-(4-Benzyloxyphenyl)-2-formylphenol is primarily used in laboratory settings for research purposes. Its applications can be diverse, including:

-

Pharmaceutical Intermediates: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or diseases.

-

Organic Synthesis: The compound is useful as a building block for synthesizing more complex organic molecules due to its reactive formyl and benzyloxy groups.

-

Biological Studies: It could be investigated for its potential biological activities, such as antioxidant or anti-inflammatory effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume